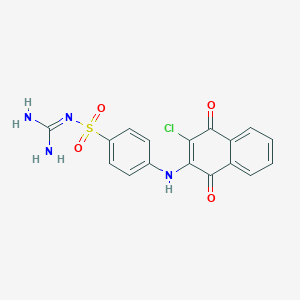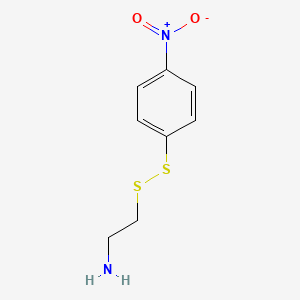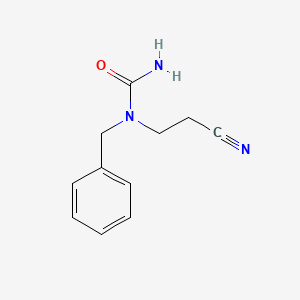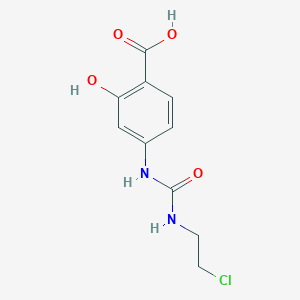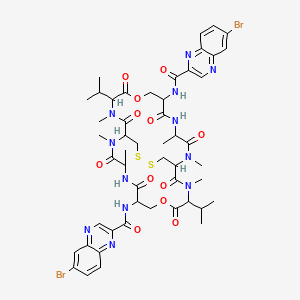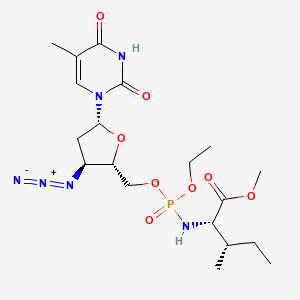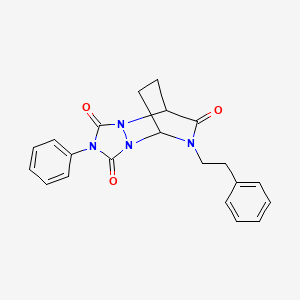
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stavudine or d4T , belongs to the class of nucleoside analogs. It was initially developed as an antiviral drug for the treatment of HIV/AIDS. Stavudine inhibits the reverse transcriptase enzyme, preventing viral replication by interfering with the synthesis of viral DNA. Its chemical structure combines a uracil base with a thymidine-like sugar moiety.
Métodos De Preparación
a. Synthetic Routes
Stavudine can be synthesized via several routes, but a common approach involves the following steps:
Thymidine Derivative Formation: Starting from thymidine, the hydroxyl group at the 3’-position is protected (e.g., with a benzoyl group), and the 5’-hydroxyl group is selectively deprotected.
Chlorination: The 5’-hydroxyl group is chlorinated using thionyl chloride or phosphorous oxychloride to yield 5-chlorothymidine.
Etherification: The 5-chlorothymidine is treated with ethylene glycol to form the desired compound, 5-chloro-1-((2-hydroxyethoxy)methyl)uracil.
Phenylthio Group Addition: Finally, the phenylthio group is introduced at the 6-position of uracil using appropriate reagents.
b. Industrial Production
Stavudine is produced on an industrial scale using optimized synthetic methods. Large-scale production ensures cost-effectiveness and availability for clinical use.
Análisis De Reacciones Químicas
Stavudine undergoes various chemical reactions:
Oxidation: The 5’-hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the sugar moiety yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Nucleophilic Reactions: The hydroxyl groups participate in nucleophilic substitution reactions.
Common reagents include strong acids, bases, and nucleophiles. Major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Stavudine’s applications extend beyond HIV treatment:
Antiviral: Used against HIV, it inhibits viral replication.
Cancer Research: Investigated for its potential in cancer therapy due to its nucleoside analog properties.
Biochemistry: Studied as a tool to understand nucleotide metabolism.
Drug Development: Inspires the design of novel nucleoside analogs.
Mecanismo De Acción
Stavudine’s mechanism involves:
Inhibition of Reverse Transcriptase: It competes with natural nucleotides, leading to chain termination during viral DNA synthesis.
Incorporation into Viral DNA: Stavudine is incorporated into the growing viral DNA chain, causing premature termination.
Comparación Con Compuestos Similares
Stavudine stands out due to its unique combination of a thymidine-like sugar and a phenylthio group. Similar compounds include zidovudine (AZT), lamivudine (3TC), and abacavir.
Propiedades
Número CAS |
123027-54-3 |
|---|---|
Fórmula molecular |
C13H13ClN2O4S |
Peso molecular |
328.77 g/mol |
Nombre IUPAC |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clave InChI |
XVLLTVWETVJGPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


